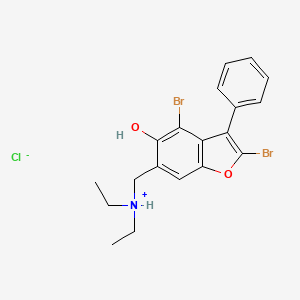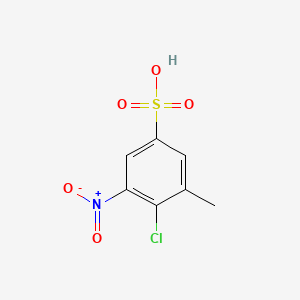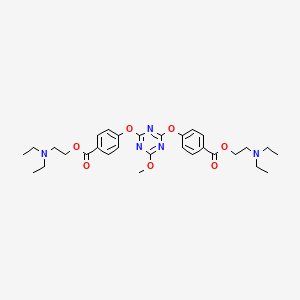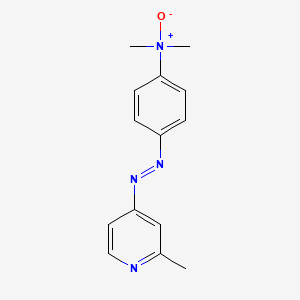
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide is a chemical compound known for its distinctive properties and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) and its ability to form stable complexes with metals, making it useful in analytical chemistry and material science.
Synthetic Routes and Reaction Conditions:
Classical Diazotization Reaction: The compound can be synthesized through a diazotization reaction, where an aniline derivative is treated with nitrous acid to form a diazonium salt, which then reacts with a pyridine derivative.
Oxidation Process: The N-oxide form is typically obtained by oxidizing the corresponding azo compound using oxidizing agents like hydrogen peroxide or peracetic acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some production methods may involve continuous flow reactors to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.
Substitution Reactions: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracetic acid, and other strong oxidizers.
Reducing Agents: Sodium dithionite, hydrogen, and other reducing agents.
Substitution Reagents: Halogens, nitration agents, and alkylating agents.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Hydrazine Derivatives: Resulting from reduction reactions.
Substituted Azo Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is widely used in analytical chemistry for the detection and quantification of metal ions. It forms stable complexes with metals, which can be analyzed using various spectroscopic techniques.
Biology: In biological research, the compound is used as a fluorescent probe to study cellular processes and metal ion distribution within cells.
Industry: In material science, the compound is used to create thin films and coatings with specific properties, such as corrosion resistance and enhanced durability.
Mechanism of Action
The compound exerts its effects primarily through the formation of stable metal complexes. The azo group (-N=N-) and the N-oxide moiety play crucial roles in binding metal ions, which can then be detected or quantified using various analytical techniques. The molecular targets and pathways involved include metal ion binding sites and specific spectroscopic signatures.
Comparison with Similar Compounds
N,N-Dimethyl-4-(2-pyridylazo)aniline (PADA): Similar structure but lacks the methyl group at the 2-position of the pyridine ring.
N,N-Dimethyl-4-(2-thiazolylazo)aniline: Similar azo structure but with a thiazole ring instead of a pyridine ring.
Uniqueness:
Metal Binding Affinity: N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide has a higher affinity for certain metal ions compared to similar compounds, making it more effective in analytical applications.
Stability: The presence of the N-oxide group enhances the stability of the compound, allowing for more reliable and consistent results in various applications.
Properties
CAS No. |
7347-46-8 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]benzeneamine oxide |
InChI |
InChI=1S/C14H16N4O/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2,3)19/h4-10H,1-3H3 |
InChI Key |
IKIIIYDDQUJMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


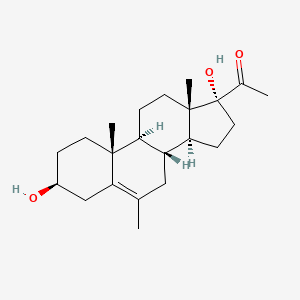
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
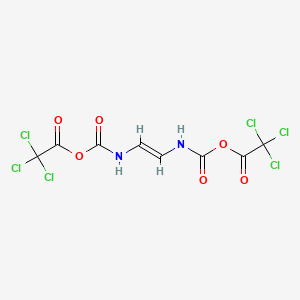
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
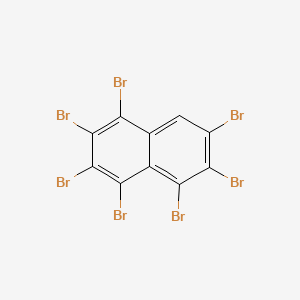


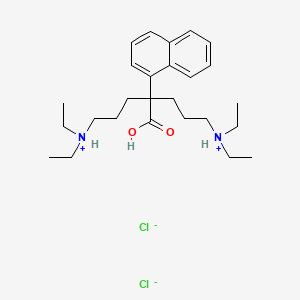
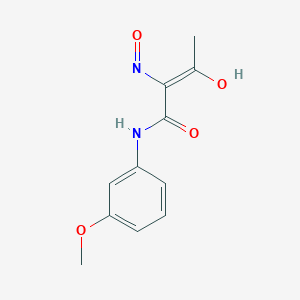
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
